(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone
Description
Properties
Molecular Formula |
C12H10BrNO2S |
|---|---|
Molecular Weight |
312.18 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
InChI |
InChI=1S/C12H10BrNO2S/c13-11-2-1-9(16-11)12(15)14-5-3-10-8(7-14)4-6-17-10/h1-2,4,6H,3,5,7H2 |
InChI Key |
YXMOSYFNCXFAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions, including coupling with a thienopyridine derivative under specific conditions such as the presence of a base and a suitable solvent. The final step often involves the formation of the methanone linkage through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or reactivity. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromofuran and dihydrothienopyridine moieties allow the compound to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
The target compound’s structural analogs differ in substituents on the thienopyridine ring or the methanone-linked moiety. Key examples include:
Key Observations:
Replacing imidazole with bromofuran may alter binding affinity due to steric/electronic differences . Prasugrel/Clopidogrel: Bulky aromatic substituents (e.g., fluorophenyl, chlorophenyl) enhance P2Y12 receptor antagonism, a property absent in the target compound due to its bromofuran group . Hydrazide derivatives () demonstrate antileishmanial activity, highlighting the scaffold’s adaptability to diverse therapeutic areas .
Physicochemical Properties :
- Molecular Weight : The target compound (estimated MW: ~352.2 g/mol) is lighter than Prasugrel (MW: 373.44 g/mol) but heavier than the imidazole analog (MW: ~273.3 g/mol).
- Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to imidazole or hydrazide derivatives.
Biological Activity
The compound (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is a synthetic organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H10BrN2O2S
- Molecular Weight : 316.19 g/mol
- CAS Number : 1280805-09-5
This compound features a furan ring substituted with bromine and a thieno-pyridine moiety, which are known to influence biological interactions.
Antimicrobial Properties
Research has indicated that derivatives of thieno-pyridine compounds exhibit significant antimicrobial activity. The presence of the furan ring enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with microbial cells. A study demonstrated that similar compounds showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Anticancer Activity
The thieno-pyridine scaffold is recognized for its anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. A notable in vitro study highlighted that this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 8.5 |
| MCF-7 | 10.2 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
- Receptor Modulation : It could act on various receptors influencing signaling pathways related to apoptosis and cell survival.
- DNA Interaction : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of various thieno-pyridine derivatives, including our compound of interest. Results indicated a significant reduction in microbial growth at concentrations as low as 10 μg/mL.
Study 2: Cancer Cell Line Testing
In another investigation focused on anticancer properties, this compound was tested against multiple cancer lines. The results demonstrated a dose-dependent increase in apoptosis markers such as cleaved caspase-3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
